3-Piperidin-4-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
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Overview
Description
3-Piperidin-4-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid is a compound that combines a piperidine ring with an oxadiazole ring, stabilized by trifluoroacetic acid
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that 1,2,4-oxadiazole derivatives, which include this compound, exhibit a broad spectrum of biological activities . They have been found to have moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their biological effects . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, they can affect the pathways related to bacterial and fungal growth, leading to their nematocidal and anti-fungal activities .
Pharmacokinetics
It is known that 1,2,4-oxadiazole derivatives can be synthesized via the reaction of amidoximes with isatoic anhydrides in a naoh–dmso medium at ambient temperature . This suggests that these compounds may have good bioavailability.
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have various effects depending on their specific targets . For instance, they can inhibit the growth of bacteria and fungi, leading to their nematocidal and anti-fungal activities .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
It is known that the 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere of the amide and ester bonds . This suggests that the compound may interact with enzymes, proteins, and other biomolecules in a manner similar to these groups .
Cellular Effects
Preliminary studies suggest that derivatives of 1,2,4-oxadiazoles have shown anti-infective properties, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Temporal Effects in Laboratory Settings
The compound has a melting point of 80-83 °C, suggesting stability under normal laboratory conditions .
Metabolic Pathways
The presence of the 1,2,4-oxadiazole ring suggests potential interactions with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-yl-4H-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with nitrile oxides to form the oxadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-yl-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced piperidine-oxadiazole compounds .
Scientific Research Applications
3-Piperidin-4-yl-4H-1,2,4-oxadiazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity.
Piperidine derivatives: Compounds with a piperidine ring that may have different substituents or additional functional groups.
Uniqueness
3-Piperidin-4-yl-4H-1,2,4-oxadiazol-5-one is unique due to the combination of the piperidine and oxadiazole rings, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential bioactivity compared to other similar compounds .
Properties
IUPAC Name |
3-piperidin-4-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.C2HF3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10,11);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJJUAYOKWIQOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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